1,4-Dimethyl-1H-pyrrole-2-acetic acid
Overview
Description
1,4-Dimethyl-1H-pyrrole-2-acetic acid is a chemical compound with the molecular formula C8H11NO2 . It is also known by other names such as 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid .
Synthesis Analysis
The synthesis of pyrrole compounds, including this compound, can be achieved through the Paal-Knorr Pyrrole Synthesis. This process involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom .Chemical Reactions Analysis
Pyrrole compounds, including this compound, are known to undergo various chemical reactions. For instance, they can participate in the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .Physical And Chemical Properties Analysis
This compound has a molecular weight of 153.18 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Copper Complexes with Anti-Inflammatory Drugs
The copper complexes of various acetic acid derivatives, including 1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetic acid, have been studied for their solution behavior and electrochemistry. These complexes have potential applications in anti-inflammatory drugs, showcasing the importance of 1,4-Dimethyl-1H-pyrrole-2-acetic acid derivatives in medicinal chemistry (Dendrinou-Samara et al., 1992).
Synthesis of New 1H-1-pyrrolylcarboxamides
Research into the synthesis of new substituted 1H-1-pyrrolylcarboxamides, using derivatives of this compound, highlights its utility in creating compounds with potential pharmacological interest. This research underscores the importance of this compound in developing new pharmaceuticals (Bijev et al., 2003).
Absorption and Fluorescence Studies
This compound derivatives have been studied for their absorption and fluorescence properties. Such research contributes to the understanding of their potential use in chemical sensing and molecular recognition technologies (Fujimoto & Inuzuka, 1991).
Hydrogen Bond Studies in Dimers
The study of dimers involving pyrrole-2-carboxylic acid, a related compound, provides insights into the nature of hydrogen bonds and electronic interactions. This research is critical for understanding molecular interactions and designing new molecules with specific properties (Góra et al., 2005).
Formation of Polymers from Pyrrole Derivatives
Research on the electrochemical oxidation and polymerization of pyrrole derivatives, including this compound, reveals their potential in forming conducting polymers. These findings are significant for applications in electronic materials (Hansen et al., 2005).
Chemical Reactivity and Molecular Assembly
The evaluation of the chemical reactivity and molecular assembly of pyrrole precursors, including derivatives of this compound, provides valuable insights for synthetic chemistry and material science (Rawat & Singh, 2014).
Future Directions
While specific future directions for 1,4-Dimethyl-1H-pyrrole-2-acetic acid are not mentioned in the search results, pyrrole compounds are a focus of ongoing research due to their presence in many biologically active compounds . They are considered a potential source of biologically active compounds that possess a diverse range of activities .
properties
IUPAC Name |
2-(1,4-dimethylpyrrol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(4-8(10)11)9(2)5-6/h3,5H,4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBSWKLEBNIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000650 | |
Record name | (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79673-54-4 | |
Record name | 1,4-Dimethyl-1H-pyrrole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79673-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethyl-1H-pyrrole-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079673544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,4-Dimethyl-1H-pyrrol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-1H-pyrrole-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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